[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Brand Name: Vulcanchem
CAS No.: 864409-93-8
VCID: VC2808388
InChI: InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
SMILES: C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO
Molecular Formula: C13H17Cl2NO
Molecular Weight: 274.18 g/mol

[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol

CAS No.: 864409-93-8

Cat. No.: VC2808388

Molecular Formula: C13H17Cl2NO

Molecular Weight: 274.18 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol - 864409-93-8

Specification

CAS No. 864409-93-8
Molecular Formula C13H17Cl2NO
Molecular Weight 274.18 g/mol
IUPAC Name [1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol
Standard InChI InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Standard InChI Key XCBYSNDBBPTXMO-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO
Canonical SMILES C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO

Introduction

PropertyInformation
CAS No.864409-93-8
IUPAC Name[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol
Molecular FormulaC13H17Cl2NO
Molecular Weight274.18 g/mol
Standard InChIInChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Standard InChIKeyXCBYSNDBBPTXMO-UHFFFAOYSA-N
SMILESC1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO
PubChem Compound ID45927300

This comprehensive identification allows researchers to uniquely identify the compound in chemical databases and literature.

Structural Characteristics and Physical Properties

Molecular Structure

The molecular structure of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol features several important elements that contribute to its chemical behavior. The compound contains:

  • A six-membered piperidine ring with a nitrogen atom

  • A 2,4-dichlorobenzyl group attached to the piperidine nitrogen

  • A hydroxymethyl (CH2OH) group at position 3 of the piperidine ring

The presence of two chlorine atoms at positions 2 and 4 of the benzyl group creates a distinct electronic distribution that influences the molecule's reactivity and potentially its biological interactions. The hydroxymethyl group provides a site for hydrogen bonding and potential further derivatization, which can be valuable in medicinal chemistry applications.

Physical Properties

While comprehensive physical data for this specific compound is limited in the available research, general physical properties can be inferred based on its structure:

  • Physical state: Likely a solid at room temperature

  • Solubility: Moderately soluble in organic solvents like chloroform, dichloromethane, and methanol; limited solubility in water due to the presence of the dichlorobenzyl group

  • Hydrogen bonding capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor

  • Functional groups: Contains tertiary amine, hydroxyl, and aromatic chloride functionalities

These properties collectively determine the compound's behavior in various chemical and biological environments.

Structure-Activity Relationship Considerations

Substitution Pattern Effects

The specific arrangement of substituents in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol likely influences its biological activity profile. Key structural features that may impact activity include:

Understanding these structure-activity relationships is crucial for the rational design of related compounds with enhanced properties or targeted activities.

Comparison with Related Compounds

While direct comparative data is limited in the available search results, it is noteworthy that there exists a related isomer, [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol, which differs only in the position of the chlorine atoms on the benzyl group. This subtle structural difference could significantly impact biological activity, highlighting the importance of substitution patterns in determining a compound's properties .

Analytical Characterization

Analytical techniques commonly employed for the characterization of compounds like [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for determining three-dimensional structure

These analytical methods collectively provide comprehensive characterization of the compound's identity, purity, and structural features.

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